N-(2-methoxyphenyl)-N-[(E)-phenylmethylidene]amine
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Overview
Description
N-(2-methoxyphenyl)-N-[(E)-phenylmethylidene]amine is an organic compound belonging to the class of Schiff bases, which are characterized by the presence of a carbon-nitrogen double bond. This compound is synthesized through the condensation of benzaldehyde and 2-methoxyaniline. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-methoxyphenyl)-N-[(E)-phenylmethylidene]amine can be synthesized through the Schiff base reaction, which involves the condensation of benzaldehyde with 2-methoxyaniline. The reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized by using green chemistry approaches. For example, the use of bimetallic reduced graphene oxide as a catalyst has been reported to enhance the efficiency and selectivity of the reaction . This method not only improves the yield but also minimizes the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxyphenyl)-N-[(E)-phenylmethylidene]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: N-Benzyl-2-methoxyaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxyphenyl)-N-[(E)-phenylmethylidene]amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-N-[(E)-phenylmethylidene]amine involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can influence its biological activity. Additionally, the imine group can participate in nucleophilic addition reactions, leading to the formation of various biologically active derivatives .
Comparison with Similar Compounds
N-Benzylideneaniline: Similar structure but lacks the methoxy group.
N-Benzylidene-4-methoxyaniline: Similar structure with the methoxy group at the para position.
N-Benzylidene-3-methoxyaniline: Similar structure with the methoxy group at the meta position.
Uniqueness: N-(2-methoxyphenyl)-N-[(E)-phenylmethylidene]amine is unique due to the presence of the methoxy group at the ortho position, which can influence its reactivity and biological activity. The ortho position can lead to steric hindrance, affecting the compound’s interaction with other molecules and its overall stability .
Properties
CAS No. |
5877-56-5 |
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Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-1-phenylmethanimine |
InChI |
InChI=1S/C14H13NO/c1-16-14-10-6-5-9-13(14)15-11-12-7-3-2-4-8-12/h2-11H,1H3 |
InChI Key |
KQNRCALZUDYSKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N=CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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